N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
This compound belongs to the quinazoline derivative family, characterized by a [1,3]dioxolo[4,5-g]quinazolin-7-yl core fused with a dioxolane ring. The structure includes a sulfanylidene (S=) group at position 6, an 8-oxo substituent, and a hexanamide chain linked to a 4-methylbenzyl group. These features contribute to its unique electronic and steric properties, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles .
Properties
CAS No. |
688053-74-9 |
|---|---|
Molecular Formula |
C23H25N3O4S |
Molecular Weight |
439.53 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
InChI Key |
MBVSYAROCGAGSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a synthetic compound with potential therapeutic applications. The compound is characterized by its complex structure, which includes a quinazoline moiety and a sulfanylidene group, suggesting possible interactions with biological targets relevant to disease treatment.
The chemical formula for this compound is , and it has been identified with various identifiers including CAS number 1775357-60-2. Its structural complexity allows for diverse interactions within biological systems.
Research indicates that compounds similar to this compound may act as androgen receptor antagonists . This suggests a potential role in inhibiting pathways associated with certain cancers, particularly those driven by androgen signaling pathways. The compound's ability to modulate these receptors could lead to reduced tumor growth in androgen-dependent cancers.
In Vitro Studies
In vitro studies involving cell lines have demonstrated that this compound can inhibit critical enzymes such as tyrosinase , which plays a significant role in melanogenesis. For instance, analogs of the compound have shown competitive inhibition of tyrosinase, with potency exceeding that of traditional inhibitors like kojic acid .
Case Studies
- Antimelanogenic Effects : In experiments using B16F10 melanoma cells, several analogs demonstrated a significant reduction in melanin production without inducing cytotoxicity. Notably, one analog exhibited an anti-melanogenic effect more potent than kojic acid, highlighting the potential of this compound in dermatological applications .
- Cancer Cell Lines : In studies assessing the impact on cancer cell proliferation, compounds structurally related to N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene...) were shown to induce cell cycle arrest and apoptosis in cancer cell lines over-expressing c-Myc . This suggests that the compound may also have utility in oncology.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituent groups on the quinazoline core and the benzylamide side chain. Key comparisons include:
Compound A : N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-Nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide (CAS: 688060-94-8)
- Substituents :
- 4-Methoxybenzyl (electron-donating) vs. 4-methylbenzyl in the target compound.
- Sulfanyl (S–) group at position 6 vs. sulfanylidene (S=) in the target.
- Additional nitro group on the benzyl thioether.
- Impact: The nitro group (electron-withdrawing) increases polarity and may reduce membrane permeability compared to the target’s methyl group. Sulfanyl vs.
Compound B : 2-(3-(6,8-Bis(4-Methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(4-methoxyphenyl)quinazolin-4(3H)-one
- Substituents :
- Bis(4-methoxyphenyl) groups at positions 6 and 8 vs. the target’s dioxolane ring and sulfanylidene.
- Tetrahydroquinazoline core (saturated) vs. the target’s unsaturated quinazoline.
- Impact :
Physicochemical Properties
- Analysis: Compound A’s nitro group increases polar surface area (161 Ų), suggesting lower blood-brain barrier penetration than the target compound.
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis involves constructing the quinazoline-dioxolo core, followed by sulfanylidene and hexanamide side-chain incorporation. Critical steps include:
- Core Formation : Use electrophilic substitution or cyclization reactions to assemble the [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold .
- Sulfanylidene Introduction : Thiolation via nucleophilic substitution using reagents like thiourea or Lawesson’s reagent under inert conditions .
- Side-Chain Coupling : Amide bond formation between the hexanamide group and the (4-methylphenyl)methyl moiety, employing coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) . Methodological Tip: Monitor reaction progress with TLC/HPLC and optimize solvent polarity (e.g., DMSO for solubility vs. THF for selectivity) to minimize byproducts .
Q. How can researchers address purification challenges for this compound?
Purification is complicated by the compound’s high molecular weight and hydrophobic groups. Recommended strategies:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- Recrystallization : Test solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility of the product vs. impurities .
- Precipitation : Induce crystallization by pH adjustment (if ionizable groups are present) or antisolvent addition .
Q. What stability profiles should be characterized prior to biological assays?
Key stability parameters include:
- pH Stability : Assess degradation in buffers (pH 3–9) over 24–72 hours using UV-Vis or LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) .
- Light Sensitivity : Expose to UV/visible light and quantify photodegradation products . Data Contradiction Note: Stability in DMSO (common solvent for assays) may differ from aqueous buffers; validate storage conditions rigorously .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs (e.g., quinazoline derivatives):
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-luminescence assays .
- Solubility Optimization : Use DMSO stock solutions diluted in assay media, ensuring final DMSO ≤0.1% to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR strategies include:
- Side-Chain Modifications : Synthesize analogs with varied substituents on the (4-methylphenyl)methyl group (e.g., electron-withdrawing vs. donating groups) to assess impact on receptor binding .
- Core Isosteres : Replace the dioxolo group with dioxane or morpholine rings to evaluate conformational effects .
- Sulfanylidene Bioisosteres : Substitute the sulfanylidene with carbonyl or imino groups to modulate electronic properties . Example Table:
| Derivative | Modification | IC50 (EGFR) | Selectivity Index (vs. Normal Cells) |
|---|---|---|---|
| Parent | None | 120 nM | 2.5 |
| Analog A | -NO2 | 85 nM | 4.8 |
| Analog B | Dioxane core | 210 nM | 1.9 |
Q. What computational methods are effective for predicting binding modes?
Combine:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein complex stability .
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of derivatives . Validation Tip: Cross-validate computational predictions with experimental mutagenesis (e.g., alanine scanning) .
Q. How should researchers resolve contradictions between in vitro and cellular assay data?
Discrepancies may arise from poor membrane permeability or off-target effects. Mitigation steps:
- Permeability Assays : Measure PAMPA permeability or use Caco-2 cells to assess transport .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in cell lysates .
- Off-Target Screening : Use proteome-wide affinity pulldowns or thermal shift assays .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
Key protocols:
- ADME Profiling : Administer intravenously/orally to rodents; collect plasma/tissue samples at timed intervals for LC-MS quantification .
- Tissue Distribution : Use whole-body autoradiography or qPCR for target organ analysis .
- Metabolite Identification : Perform high-resolution MS/MS on bile/urine samples . Advanced Integration: Apply PBPK modeling to extrapolate human pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
